molecular formula C7H5F2NO2 B174750 1,3-Difluoro-2-methyl-5-nitrobenzene CAS No. 170572-48-2

1,3-Difluoro-2-methyl-5-nitrobenzene

Cat. No.: B174750
CAS No.: 170572-48-2
M. Wt: 173.12 g/mol
InChI Key: QRGQSKODTJDDHT-UHFFFAOYSA-N
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Description

1,3-Difluoro-2-methyl-5-nitrobenzene (CAS 170572-48-2) is a fluorinated nitroaromatic compound of significant value in research and development for synthesizing more complex organic molecules . It serves as a versatile synthetic intermediate, particularly in the development of pharmaceuticals and agrochemicals where its fluorinated structure can enhance biological activity and modify metabolic stability . The electron-withdrawing nitro and fluoro substituents on the benzene ring make it an excellent substrate for further functionalization, allowing researchers to create novel candidates for active ingredients in crop protection agents and medicinal compounds . In chemical synthesis, the nitro group can be selectively reduced to an amino group to produce diamines, which are key building blocks for heterocyclic compounds and active pharmaceutical ingredients (APIs) . Furthermore, the fluorine atoms are susceptible to nucleophilic aromatic substitution, providing a handle for introducing a wide range of nucleophiles, such as amines or alkoxides, to fine-tune the properties of the target molecule . This compound is characterized by its high purity and is supplied strictly for research applications in laboratory settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-difluoro-2-methyl-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO2/c1-4-6(8)2-5(10(11)12)3-7(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRGQSKODTJDDHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1F)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378932
Record name 1,3-difluoro-2-methyl-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170572-48-2
Record name 1,3-difluoro-2-methyl-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1,3 Difluoro 2 Methyl 5 Nitrobenzene and Its Analogues

Regioselective Nitration Strategies in Fluorinated Benzene (B151609) Systems

The introduction of a nitro group onto a pre-existing fluorinated benzene ring is a key synthetic step. The success of this step hinges on controlling the position of nitration, a challenge governed by the directing effects of the substituents already present.

Electrophilic Aromatic Substitution Nitration Approaches

Electrophilic aromatic substitution (EAS) is the fundamental mechanism for nitrating aromatic compounds. youtube.com In this process, a strong electrophile, typically the nitronium ion (NO₂⁺), attacks the electron-rich benzene ring. organicchemistrytutor.com The nitronium ion is commonly generated by mixing concentrated nitric acid with a stronger acid, such as sulfuric acid. organicchemistrytutor.comlibretexts.org

For a substrate like 2,6-difluorotoluene (B1296929) (a potential precursor to the target molecule), the directing effects of the substituents are crucial. The methyl group is an activating group, directing incoming electrophiles to the ortho and para positions. Conversely, fluorine atoms are deactivating yet also ortho- and para-directing. acs.orglibretexts.org In 2,6-difluorotoluene, the interplay of these effects would primarily direct nitration to the position para to the methyl group. However, achieving nitration at the meta position (C5) to form the desired 1,3-difluoro-2-methyl-5-nitrobenzene is electronically disfavored and requires carefully controlled conditions to override the natural regiochemical preferences. chemguide.co.uk

Optimization of Reaction Conditions for Desired Regioselectivity and Yield

Traditional nitration methods often employ harsh, corrosive mixed-acid systems, which can lead to poor regioselectivity and the formation of unwanted byproducts. frontiersin.orgnih.gov Consequently, significant research has focused on optimizing reaction conditions to enhance yield and direct the nitration to a specific position. acs.orgnih.gov Key variables that can be manipulated include the choice of nitrating agent, solvent, temperature, and reaction time. frontiersin.orgnih.gov

For instance, studies on the nitration of nitrobenzene (B124822) have shown that the ratio of ortho, meta, and para isomers can be influenced by the nitrating agent and solvent system. stackexchange.com While nitrobenzene itself is strongly deactivated, making further substitution difficult, these studies highlight the principle that reaction conditions can modulate regioselectivity. msu.edulibretexts.org Modern approaches aim for greener and more selective methods, sometimes employing catalytic systems or alternative activation methods like microwave irradiation or sonication to improve outcomes. frontiersin.orgnih.govresearchgate.net For the synthesis of this compound, a potential strategy would involve the nitration of 1,3-difluoro-2-methylbenzene. The directing effects would need to be carefully managed to favor the sterically accessible and electronically viable C5 position.

Below is a table illustrating how reaction conditions can affect the product distribution in the nitration of a substituted benzene, based on general principles.

SubstrateNitrating AgentSolventTemperature (°C)Major Isomer(s)
Toluene (B28343)HNO₃/H₂SO₄-30-40Ortho, Para
NitrobenzeneHNO₃/H₂SO₄->50Meta
ChlorobenzeneHNO₃/H₂SO₄-40-70Ortho, Para

This table represents generalized outcomes for electrophilic nitration reactions. chemguide.co.ukstackexchange.com

Fluorination and Methylation Techniques for Benzene Ring Functionalization

Introducing fluorine and methyl groups onto a benzene ring can be accomplished through various methods, either sequentially or by starting with a pre-functionalized precursor.

Sequential Halogenation and Alkylation Procedures

A common synthetic strategy involves adding functional groups in a stepwise manner. For example, one could start with a nitrobenzene derivative and introduce the fluorine and methyl groups. Friedel-Crafts alkylation is a classic method for adding a methyl group, though it has limitations, particularly with deactivated rings like nitrobenzene. msu.edu The strong deactivating nature of the nitro group makes the ring a poor nucleophile, often rendering Friedel-Crafts reactions ineffective. libretexts.org

Halogenation, such as chlorination or bromination, can be achieved using the halogen in the presence of a Lewis acid catalyst. msu.edu Subsequent conversion of these halogens to a fluorine atom can be accomplished through halogen exchange (Halex) reactions, although these often require harsh conditions. acs.org A retrosynthetic analysis, thinking backward from the final product, is often employed to determine the optimal sequence of reactions, considering the directing effects of the groups at each stage. khanacademy.org

Advanced Fluorinating Agent Applications in Aromatic Systems

Direct fluorination of aromatic rings with elemental fluorine is often too reactive and difficult to control. jove.com Modern organofluorine chemistry has produced a variety of advanced fluorinating agents that offer greater control and safety. numberanalytics.com Electrophilic fluorinating agents, such as Selectfluor (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI), provide a source of "F⁺" and are widely used to fluorinate electron-rich aromatic systems under milder conditions. alfa-chemistry.comacsgcipr.org These reagents have improved the accessibility of fluorinated aromatics, which are crucial in pharmaceuticals and materials science. numberanalytics.com

Another approach involves nucleophilic aromatic substitution (SNAr), where a good leaving group on an activated aromatic ring is displaced by a fluoride (B91410) source. numberanalytics.com Transition-metal-catalyzed fluorination, often using palladium catalysts, has also emerged as a powerful method for C-F bond formation. acs.org A conceptually novel, transition-metal-free method involves the formal substitution of a nitro group with fluorine through a sequence of dearomatization, electrophilic fluorination, and rearomatization.

The table below summarizes some modern fluorinating agents and their applications.

Fluorinating AgentTypeCommon Applications
Selectfluor (F-TEDA-BF₄)ElectrophilicFluorination of electron-rich aromatics, enols
N-Fluorobenzenesulfonimide (NFSI)ElectrophilicFluorination of aromatics, olefins, amides
Potassium Fluoride (KF)NucleophilicHalogen exchange (SNAr) reactions
Cesium Fluoride (CsF)NucleophilicHalogen exchange (SNAr) reactions

This table highlights some common advanced fluorinating agents used in modern organic synthesis. alfa-chemistry.comacsgcipr.org

Novel Synthetic Routes via Carbene Chemistry and Ring Expansion

Beyond traditional substitution reactions, novel methods are being explored for the synthesis of highly substituted aromatic rings. One such innovative approach involves the reaction of difluorocarbene with substituted cyclobutenes. jmu.edujmu.edu In this process, the difluorocarbene adds to the double bond of the cyclobutene (B1205218), forming a bicyclic intermediate. This intermediate then undergoes a ring-expansion reaction to form a 1,3-difluorinated benzene ring. jmu.edu

This methodology is particularly noteworthy because it provides a pathway to 1,3-difluoroaromatic systems, a substitution pattern that can be challenging to achieve through classical electrophilic substitution. jmu.edujmu.edu Research has demonstrated the synthesis of 1,3-difluoro-2-methyl-4-phenylbenzene using this strategy, starting from 1-phenyl-2-methylcyclobutene. jmu.edu While not a direct synthesis of the title compound, this work establishes a proof-of-concept for using carbene chemistry and ring expansion to construct complex fluorinated benzene derivatives. Further development in this area could potentially lead to a direct and efficient synthesis of this compound and its analogues.

Reaction of Difluorocarbene with Substituted Cyclobutenes

A promising synthetic route to 1,3-difluorinated benzene derivatives involves the reaction of difluorocarbene with substituted cyclobutenes. Difluorocarbene (:CF₂), a highly reactive intermediate, can be generated from various precursors. organic-chemistry.org Its reaction with an appropriately substituted cyclobutene can lead to a ring-expansion reaction, ultimately forming the desired aromatic ring.

For the synthesis of this compound, a hypothetical precursor would be 1-methyl-4-nitrocyclobutene. The reaction would proceed via the initial addition of difluorocarbene to the double bond of the cyclobutene, forming a bicyclic difluorocyclopropane intermediate. This strained intermediate would then undergo rearrangement to yield the final aromatic product.

The generation of difluorocarbene can be achieved through several methods, including the use of trimethylsilyl (B98337) trifluoromethane (B1200692) (TMSCF₃) with a catalytic amount of sodium iodide (NaI). organic-chemistry.org This method has been successfully employed in continuous flow systems, offering high yields and short reaction times for the synthesis of difluorocyclopropanes. organic-chemistry.org

ReactantDifluorocarbene SourceCatalyst/InitiatorSolventTemperature (°C)Yield (%)Reference
StyreneTMSCF₃NaI (catalytic)THF7095 organic-chemistry.org
1-OcteneTMSCF₃NaI (catalytic)THF7085 organic-chemistry.org
1-Phenyl-2-methylcyclobuteneSeyferth's Reagent (PhHgCF₃)-Benzene80Not Reported

Investigation of Cationic Mechanisms in Ring Expansion Reactions

The transformation of the initial difluorocyclopropane adduct into the final aromatic product is believed to proceed through a cationic ring expansion mechanism. The inherent strain of the bicyclo[2.1.0]pentane (housane) intermediate, coupled with the electronic effects of the fluorine atoms, drives this rearrangement.

The proposed mechanism commences with the loss of a fluoride ion from the difluorocyclopropyl group, generating a carbocation. This carbocationic center then facilitates the cleavage of one of the cyclobutane (B1203170) C-C bonds, initiating the ring expansion. This expansion relieves the ring strain of the four-membered ring, leading to a more stable five-membered ring intermediate. A subsequent rearrangement and elimination of a proton results in the formation of a substituted fluorocyclopentadiene. The reaction of a second equivalent of difluorocarbene with the remaining double bond in the cyclopentadiene, followed by further rearrangement, would lead to the final 1,3-difluorinated benzene ring.

The stability of carbocations generally increases from primary to secondary to tertiary. In the context of ring expansions, the formation of a more stable carbocation is a significant driving force. The expansion of a cyclobutane ring to a cyclopentane (B165970) ring is energetically favorable due to the reduction in ring strain.

Scalable and Industrially Relevant Production Methods for Fluorinated Nitrobenzenes

The industrial production of fluorinated nitrobenzenes requires methodologies that are not only efficient and high-yielding but also scalable and cost-effective. Several strategies can be considered for the large-scale synthesis of compounds like this compound.

One approach involves the nitration of a pre-fluorinated toluene derivative. Aromatic nitration is a well-established industrial process, often utilizing a mixture of nitric acid and sulfuric acid. researchgate.net Continuous flow nitration in microreactors has emerged as a particularly advantageous technique for large-scale production. researchgate.net This method offers enhanced safety, better temperature control, and improved selectivity compared to traditional batch processes. researchgate.net For example, the continuous kilogram-scale synthesis of 1,3,5-trimethyl-2-nitrobenzene has been successfully demonstrated using a microreactor system. researchgate.net

Another industrially viable route is the halogen exchange (Halex) reaction, where a chloro or bromo substituent on a nitroaromatic ring is replaced by fluorine using a fluoride salt, such as potassium fluoride. This method is widely used for the synthesis of fluoroaromatics. The synthesis of p-fluoronitrobenzene from p-chloronitrobenzene via halogen exchange has been optimized for industrial application.

Direct fluorination using elemental fluorine (F₂) is another potential, albeit more challenging, method for industrial-scale production. While powerful, this method requires specialized equipment and expertise due to the high reactivity and hazards associated with elemental fluorine.

The following table summarizes key parameters for the industrial-scale production of related nitroaromatic compounds.

ProductMethodReactantsScaleKey ConditionsYield/ConversionReference
1,3,5-trimethyl-2-nitrobenzeneContinuous Flow NitrationMesitylene, Nitric Acid, Sulfuric AcidKilogram-scaleMicroreactor, controlled temperature and flow rateHigh yield and purity researchgate.net
p-FluoronitrobenzeneHalogen Exchangep-Chloronitrobenzene, Potassium FluorideIndustrialPhase transfer catalyst, high temperatureHigh conversion and yield
Nitro-o-xyleneContinuous Flow Nitrationo-Xylene, Fuming Nitric AcidLab-scale (scalable)Micromixer, tubular reactorHigh yield google.com

Reactivity and Reaction Mechanisms of 1,3 Difluoro 2 Methyl 5 Nitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Pathways Involving Fluorine Displacement

The presence of the strongly electron-withdrawing nitro group makes the aromatic ring of 1,3-Difluoro-2-methyl-5-nitrobenzene susceptible to nucleophilic aromatic substitution (SNAr). In this mechanism, a nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, before displacing a leaving group.

In this compound, the fluorine atoms are the most likely leaving groups. The nitro group at position 5 activates the fluorine atoms at positions 1 and 3 for displacement. Due to the substitution pattern, the two fluorine atoms are not electronically equivalent. The fluorine at position 1 is ortho to the nitro group (in a sense, through the methyl group) and para to the other fluorine, while the fluorine at position 3 is meta to the nitro group. Generally, positions ortho and para to a strong electron-withdrawing group are more activated towards nucleophilic attack. Therefore, the fluorine at position 1 would be expected to be more reactive towards nucleophilic displacement.

While specific studies on this compound are not abundant in the available literature, the reactivity of analogous compounds provides insight. For instance, in related fluoronitrobenzenes, the fluorine atom is readily displaced by various nucleophiles.

Table 1: Examples of Nucleophilic Aromatic Substitution on Related Fluoroaromatic Compounds

SubstrateNucleophileProductReference
1,2-Difluoro-5-methyl-3-nitrobenzeneAmines, ThiolsCorresponding substituted benzene (B151609) derivatives
1-Fluoro-3-nitrobenzenePhenols3-Phenoxynitrobenzene researchgate.net

Reduction Reactions of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group, yielding 3,5-Difluoro-2-methylaniline. This transformation is a cornerstone in the synthesis of various derivatives.

Catalytic hydrogenation is a common and efficient method for the reduction of nitroarenes. This process typically involves the use of hydrogen gas in the presence of a metal catalyst.

For the reduction of this compound, catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel would be effective. The reaction is generally carried out in a solvent like ethanol (B145695) or ethyl acetate (B1210297) under a hydrogen atmosphere.

A study on the hydrogenation of various nitrobenzene (B124822) derivatives using a Ru/CMK-3 catalyst showed that electron-donating groups, such as a methyl group, can lead to high conversion rates. For example, 2-methyl-nitrobenzene gave a conversion of 93.8% under specific conditions. researchgate.net

Table 2: Conditions for Catalytic Hydrogenation of Related Nitroarenes

SubstrateCatalystSolventConditionsProductConversion/YieldReference
2-Methyl-nitrobenzeneRu/CMK-3Ethanol-2-Methylaniline93.8% researchgate.net
NitrobenzeneRu/CMK-3Water/Ethanol-Aniline (B41778)- researchgate.net

In some synthetic routes, it may be necessary to selectively reduce the nitro group in the presence of other reducible functional groups. Various chemical reducing agents can achieve this chemoselectivity.

Common reagents for the chemoselective reduction of nitro groups include tin(II) chloride (SnCl₂) in hydrochloric acid, iron (Fe) in acetic acid, or sodium hydrosulfite (Na₂S₂O₄). For a related compound, 1,2-Difluoro-5-methyl-3-nitrobenzene, reduction with SnCl₂·2H₂O in ethanol at 75°C has been reported to yield the corresponding diamine intermediates.

The electronic nature and steric bulk of the substituents on the aromatic ring can significantly impact the kinetics and yield of the nitro group reduction.

Electronic Effects: The fluorine atoms, being electron-withdrawing, can influence the electron density at the nitro group, potentially affecting the rate of reduction. Conversely, the electron-donating methyl group can increase the rate of hydrogenation. researchgate.net

Steric Hindrance: The methyl group at position 2, ortho to one of the fluorine atoms and the nitro group, can sterically hinder the approach of the reducing agent to the nitro group. This hindrance might necessitate more forcing reaction conditions to achieve complete reduction compared to less substituted nitroarenes. The effect of steric hindrance on the reduction of nitrobenzonitriles has been observed, where a bulky adjacent group led to a lower yield. wikipedia.org

Electrophilic Substitution Reactions on the Aromatic Ring

Electrophilic aromatic substitution (S_EAr) on this compound is expected to be challenging due to the strong deactivating effect of the nitro and fluoro substituents. quora.com These electron-withdrawing groups make the benzene ring significantly less nucleophilic and thus less reactive towards electrophiles. wikipedia.orgmasterorganicchemistry.com

If an electrophilic substitution were to occur, the directing effects of the existing substituents would determine the position of the incoming electrophile.

Nitro group (-NO₂): A strong deactivating, meta-directing group.

Fluorine (-F): A deactivating, ortho, para-directing group.

Methyl group (-CH₃): An activating, ortho, para-directing group.

Oxidative Transformations of Alkyl Substituents

The methyl group of this compound can be oxidized to a carboxylic acid group, yielding 2,6-Difluoro-4-nitrobenzoic acid. This transformation typically requires strong oxidizing agents.

Common reagents for the oxidation of alkylbenzenes include potassium permanganate (B83412) (KMnO₄) in a basic solution followed by acidification, or chromic acid (H₂CrO₄). The reaction conditions, such as temperature and reaction time, need to be carefully controlled to achieve the desired product and avoid side reactions. For the related compound 1,2-Difluoro-5-methyl-3-nitrobenzene, oxidation of the methyl group to a carboxylic acid using strong oxidizing agents like potassium permanganate has been noted as a possible reaction.

Cross-Coupling Reactions Involving Aromatic C-F Bond Activation

The reactivity of this compound in cross-coupling reactions is significantly influenced by the presence of multiple electron-withdrawing fluorine atoms and a nitro group. These substituents activate the aromatic ring, making the traditionally inert C-F bond susceptible to cleavage and functionalization through transition metal catalysis.

Palladium-Catalyzed C(sp²)–sp Cross-Coupling Methodologies (e.g., Sonogashira Type Processes)

Palladium-catalyzed Sonogashira-type reactions, which form carbon-carbon bonds between a terminal alkyne and an aryl halide, have been successfully applied to highly fluorinated nitrobenzene systems. worktribe.comwikipedia.orgnih.gov These processes represent a powerful method for the alkynylation of fluoroaromatic compounds, proceeding via the activation of a C-F bond. worktribe.com The reaction is typically carried out using a palladium catalyst, such as Pd(PPh₃)₄, often in the presence of a copper(I) co-catalyst and an amine base, under mild conditions. worktribe.comwikipedia.orgorganic-chemistry.orglibretexts.org

In the context of polyfluoronitrobenzene derivatives, the nitro group plays a crucial role in directing the regioselectivity of the coupling. The reaction preferentially occurs at the C-F bond positioned ortho to the nitro group. worktribe.com This directing effect is attributed to strong electronic interactions between the nitro group and the incoming palladium catalyst. worktribe.com For instance, studies on tetrafluoronitrobenzene derivatives reacting with various terminal alkynes in the presence of a palladium catalyst have demonstrated the exclusive formation of products where the alkyne has substituted the fluorine atom ortho to the nitro group. worktribe.com While no cross-coupling is observed without the palladium catalyst, confirming its essential role, the isolated yields can sometimes be moderate due to challenges in product purification and potential decomposition. worktribe.com

The general conditions for such reactions are summarized in the table below, based on studies with analogous polyfluorinated nitroaromatics.

Table 1: Representative Conditions for Sonogashira-Type Coupling of Polyfluorinated Nitroaromatics

Parameter Condition Source(s)
Catalyst Pd(PPh₃)₄ (Palladium(0) complex) worktribe.com
Co-catalyst Copper(I) species (typical for Sonogashira) wikipedia.orgnih.govlibretexts.org
Reactants Polyfluoronitrobenzene, Terminal Alkyne worktribe.com
Base/Solvent Amine base (e.g., diethylamine, triethylamine) wikipedia.org
Conditions Mild (e.g., room temperature or gentle heating) worktribe.comwikipedia.org

| Regioselectivity | Predominantly ortho to the NO₂ group | worktribe.com |

This table presents generalized conditions based on documented reactions with similar compounds.

Suzuki-Miyaura Coupling Reactions in Polyfluorinated Nitrobenzene Systems

The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling between an organoboron compound (like a boronic acid) and an organic halide, is a versatile method for forming C(sp²)-C(sp²) bonds. acs.orgyoutube.com This methodology has been effectively extended to include the activation of C-F bonds in highly fluorinated nitrobenzene derivatives. acs.org These substrates are suitable for palladium-catalyzed arylation using readily available catalysts, providing a synthetic pathway to polyfluorinated 2-arylnitrobenzene systems. acs.org

Similar to Sonogashira couplings, the arylation in Suzuki-Miyaura reactions of these systems occurs regioselectively at the position ortho to the nitro group. acs.org This outcome suggests a significant directing interaction between the nitro group and the palladium catalyst. acs.org The reaction is tolerant of a variety of functional groups on the arylboronic acid partner, including both electron-donating and electron-withdrawing groups. nih.govnih.gov The use of a suitable base, such as cesium carbonate or potassium carbonate, is crucial for the success of the reaction. nih.govsigmaaldrich.com

Table 2: General Parameters for Suzuki-Miyaura C-F Bond Arylation

Parameter Condition Source(s)
Substrate Polyfluorinated Nitrobenzene acs.org
Coupling Partner Arylboronic Acid acs.orgnih.gov
Catalyst Palladium complexes (e.g., PdCl₂, Pd(PPh₃)₄) acs.orgnih.gov
Ligand Phosphine ligands (e.g., PPh₃) nih.gov
Base Carbonates (e.g., Cs₂CO₃, K₂CO₃) nih.gov
Solvent Typically a mixture (e.g., THF/H₂O) nih.govsigmaaldrich.com

| Selectivity | Arylation occurs ortho to the nitro group | acs.org |

This table outlines typical conditions derived from studies on analogous polyfluorinated nitrobenzene systems.

Mechanistic Studies of Directing Interactions and Oxidative Addition Steps

The mechanism of palladium-catalyzed cross-coupling reactions involving C-F bond activation in polyfluorinated nitrobenzenes is a subject of detailed study. The regioselectivity observed in both Sonogashira and Suzuki-Miyaura reactions provides strong evidence for a significant directing interaction involving the nitro group. worktribe.comacs.org

The catalytic cycle is generally understood to begin with an oxidative addition step, where the low-valent palladium(0) catalyst inserts into the C-F bond of the nitroaromatic ring to form a palladium(II) intermediate. acs.orgyoutube.com The consistent arylation and alkynylation at the C-F bond ortho to the nitro group suggests that this group facilitates the oxidative addition at this specific site. worktribe.comacs.org This is attributed to a strong electronic interaction between the electron-withdrawing nitro group and the nucleophilic palladium(0) catalyst. worktribe.comacs.org

Dissociative Electron Attachment (DEA) Processes

Dissociative electron attachment (DEA) is a fundamental process in which a molecule captures a free, low-energy electron to form a transient negative ion (TNI). qub.ac.uk This TNI can then decay by dissociating into a stable negative ion fragment and one or more neutral fragments. qub.ac.uk This process is highly resonant, meaning it occurs efficiently only within specific, narrow ranges of electron energy. daneshyari.com

Low-Energy Electron Attachment Studies in Gas Phase

Gas-phase studies of low-energy electron attachment to fluorinated nitrobenzenes reveal complex fragmentation patterns. qub.ac.ukresearchgate.net When molecules like this compound interact with electrons in the energy range of approximately 0 to 10 eV, they can form both non-dissociated parent anions and various fragment anions. qub.ac.ukresearchgate.net

For nitroaromatic compounds, the most common fragmentation channels involve the dissociation of the nitro group. qub.ac.ukresearchgate.net Experiments on related molecules like 3,5-difluoronitrobenzene (B45260) show the formation of ions resulting from the loss of neutral NO or NO₂. qub.ac.uk The formation of the NO₂⁻ anion is a particularly common and often efficient process in the DEA of nitro-containing compounds. daneshyari.comresearchgate.net

The specific fragmentation pathways and their relative intensities are strongly influenced by the number and position of fluorine atoms on the benzene ring. qub.ac.uk In addition to prompt dissociation, slower, metastable fragmentation can also occur on microsecond timescales, particularly involving the loss of a neutral NO molecule from the parent anion. qub.ac.ukresearchgate.net The table below summarizes the major ionic fragments typically observed in DEA studies of fluorinated nitrobenzenes.

Table 3: Common Anionic Fragments from DEA of Fluorinated Nitrobenzenes

Ion Formation Process Source(s)
[M]⁻ Non-dissociative electron capture qub.ac.ukresearchgate.net
[M-NO]⁻ Loss of neutral Nitric Oxide qub.ac.uk
[M-NO₂]⁻ Loss of neutral Nitrogen Dioxide qub.ac.uk

| NO₂⁻ | Formation of the Nitrite (B80452) anion | qub.ac.ukdaneshyari.comresearchgate.net |

M represents the parent molecule. Data is based on studies of analogous compounds like 3,5-difluoronitrobenzene.

Resonant Electron Capture and Feshbach Electronically Excited Resonance Mechanism

The formation of transient negative ions in DEA is a resonant process. daneshyari.com Two primary types of resonances are shape resonances and Feshbach resonances. A Feshbach resonance occurs when the incoming electron excites the target molecule to an electronically excited state while simultaneously being temporarily trapped in the field of that excited state. aps.orgnih.gov This creates a TNI whose energy is below that of the excited electronic state from which it is derived.

In the context of fluorinated nitrobenzenes, the interaction of low-energy electrons leads to the formation of TNIs via one or more resonance mechanisms. qub.ac.ukresearchgate.net The capture of an electron often populates an unoccupied π* orbital of the nitro group. daneshyari.com The resulting TNI can be in a vibrationally or electronically excited state.

Vibrational Feshbach resonances (VFRs) are a specific type of Feshbach resonance where the energy of the captured electron is transferred into vibrational energy of the molecule, leading to sharp peaks in the DEA cross-section at specific electron energies. open.ac.ukaps.org The subsequent dissociation of the TNI is a competition between autodetachment (the electron ejecting itself) and fragmentation. researchgate.net The lifetime of the TNI is a critical factor; long-lived (metastable) parent anions can be observed if their internal energy is just above the autodetachment threshold, allowing time for dissociation to occur. qub.ac.uk The specific resonance energies and the resulting fragmentation dynamics are highly dependent on the molecular structure, including the presence and location of substituents like fluorine and methyl groups. qub.ac.ukdaneshyari.com

Major Dissociation Pathways and Metastable Fragmentation of the Nitro Group

Upon ionization, the molecular ion [M]⁺ of a nitroaromatic compound is formed. This high-energy species can then undergo a series of fragmentation reactions. For nitrobenzenes, characteristic losses involve the nitro group itself or its constituent atoms. The most common primary fragmentation pathways include the loss of a nitro radical (•NO₂), a nitroso radical (•NO), and a hydroxyl radical (•OH), particularly when a substituent capable of donating a hydrogen atom is present in the ortho position to the nitro group.

Key Dissociation Pathways:

Loss of •NO₂: This is a very common fragmentation pathway for nitroaromatic compounds, leading to the formation of a [M - NO₂]⁺ ion. The relative ease of this fragmentation is due to the stability of the neutral NO₂ radical.

Loss of •NO: The molecular ion can rearrange to a nitrite-like structure, which then loses a nitroso radical (•NO) to form a [M - NO]⁺ ion. This pathway is often observed alongside the loss of •NO₂.

Loss of •OH (ortho effect): The presence of a methyl group ortho to the nitro group in this compound suggests the possibility of an "ortho effect." This involves an intramolecular hydrogen transfer from the methyl group to the nitro group, followed by the elimination of a hydroxyl radical (•OH). This results in a [M - OH]⁺ fragment. This type of fragmentation is a well-documented phenomenon in ortho-substituted nitrotoluenes.

Metastable Fragmentation:

Metastable ions are ions that have enough internal energy to fragment after they have been accelerated out of the ion source but before they reach the detector. acs.org These fragmentations occur in the field-free regions of the mass spectrometer and result in broad, diffuse peaks in the mass spectrum, often at non-integer mass-to-charge ratios. acs.org The study of these metastable ions can provide valuable information about the fragmentation mechanisms and the sequence of dissociation steps. For nitroaromatic compounds, metastable transitions corresponding to the loss of NO, NO₂, and other small neutral molecules are frequently observed, confirming the stepwise nature of the fragmentation process. youtube.com

Precursor Ion Neutral Loss Fragment Ion Significance
[M]⁺•NO₂[C₇H₅F₂]⁺Common fragmentation for nitroaromatics.
[M]⁺•NO[C₇H₅F₂O]⁺Indicates rearrangement to a nitrite intermediate.
[M]⁺•OH[C₇H₄F₂NO]⁺Suggests an ortho effect from the methyl group.
[M - NO]⁺CO[C₆H₅F₂]⁺Subsequent fragmentation of the [M - NO]⁺ ion.

Table 1: Predicted Major Dissociation Pathways for this compound

Radical Reactions and Their Selectivity (e.g., CF₂H vs. CF₃ radicals)

The reaction of this compound with free radicals is expected to be highly selective, influenced by the electronic nature of both the radical and the aromatic substrate. The difluoromethyl (•CF₂H) and trifluoromethyl (•CF₃) radicals provide an interesting case study due to their contrasting electronic characters.

Theoretical and experimental studies have established that the •CF₂H radical behaves as a nucleophile, similar to alkyl radicals. nih.govresearchgate.netwikipedia.orgmdpi.com In contrast, the •CF₃ radical is strongly electrophilic. nih.govresearchgate.netwikipedia.orgmdpi.com This difference in reactivity arises from the cumulative electron-withdrawing effect of the fluorine atoms. While the inductive effect of one or two fluorine atoms is largely counteracted by conjugative donation, the presence of a third fluorine atom in the •CF₃ radical leads to a significant lowering of the singly occupied molecular orbital (SOMO) energy, rendering it electrophilic. nih.govresearchgate.netwikipedia.orgmdpi.com

The aromatic ring of this compound is electron-deficient due to the strong electron-withdrawing effects of the two fluorine atoms and the nitro group. The methyl group provides a slight electron-donating effect. This electronic landscape dictates the preferred sites of attack for nucleophilic and electrophilic radicals.

Selectivity of •CF₂H Radical:

As a nucleophilic radical, •CF₂H will preferentially attack positions on the aromatic ring that are most electron-deficient. In this compound, the positions ortho and para to the strongly electron-withdrawing nitro group are the most activated towards nucleophilic attack. Therefore, the •CF₂H radical is expected to add selectively to the positions C4 and C6.

Selectivity of •CF₃ Radical:

Radical Species Electronic Character Predicted Site(s) of Attack on this compound Reasoning
•CF₂HNucleophilicC4, C6Attack at the most electron-deficient positions, ortho and para to the nitro group.
•CF₃ElectrophilicC1, C3Attack at the positions of relatively higher electron density, influenced by the methyl group and avoiding the strongly deactivated positions.

Table 2: Predicted Selectivity of Radical Reactions with this compound

Advanced Spectroscopic and Structural Characterization of 1,3 Difluoro 2 Methyl 5 Nitrobenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of other NMR-active nuclei, such as fluorine. By analyzing the chemical shifts, coupling constants, and signal multiplicities, a complete structural assignment of 1,3-Difluoro-2-methyl-5-nitrobenzene can be achieved. While specific experimental data for this compound is not widely available, the expected spectral characteristics can be inferred from data on closely related compounds and general principles of NMR spectroscopy.

In the ¹H NMR spectrum of this compound, two distinct signals are expected in the aromatic region, corresponding to the two non-equivalent aromatic protons. The proton at the C4 position and the proton at the C6 position would appear as complex multiplets due to coupling with each other (meta-coupling) and with the adjacent fluorine atoms. The methyl group protons would appear as a singlet in the upfield region, typically around 2.2-2.5 ppm, although this could be split into a triplet if there is significant through-space coupling to the adjacent fluorine atom.

For comparison, the ¹H NMR spectrum of the related compound 2,4-difluoronitrobenzene (B147775) shows aromatic protons in the range of 7.08 to 8.19 ppm. chemicalbook.com Similarly, for 1,5-difluoro-2,4-dinitrobenzene, the aromatic protons are also found in a downfield region. chemicalbook.com Based on these related structures, the expected chemical shifts for the aromatic protons of this compound would be influenced by the electron-withdrawing nitro group and the two fluorine atoms.

Expected ¹H NMR Data for this compound

ProtonExpected Chemical Shift (ppm)Expected MultiplicityExpected Coupling Constants (Hz)
Ar-H4~7.5 - 7.8dddJ(H-H) ≈ 2-3, J(H-F) ≈ 8-10, J(H-F) ≈ 2-3
Ar-H6~7.9 - 8.2dddJ(H-H) ≈ 2-3, J(H-F) ≈ 8-10, J(H-F) ≈ 2-3
CH₃~2.3 - 2.6s or t-

Note: The data in this table is predictive and based on the analysis of structurally similar compounds.

The ¹³C NMR spectrum of this compound will provide information on the seven unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons are significantly affected by the attached substituents. The carbons bonded to the fluorine atoms (C1 and C3) will appear as doublets due to one-bond carbon-fluorine coupling, which is typically large (240-260 Hz). The carbons adjacent to the fluorine-substituted carbons will also show smaller two-bond couplings. The carbon bearing the nitro group (C5) and the methyl group (C2) will also have distinct chemical shifts.

For the related compound 1,3,5-trifluoro-2-nitrobenzene, the carbon atoms attached to fluorine show large coupling constants. chemicalbook.com The chemical shifts for the aromatic carbons in fluorinated nitrobenzenes are generally found between 110 and 165 ppm. The methyl carbon is expected to appear at a much higher field, typically in the range of 15-25 ppm.

Expected ¹³C NMR Data for this compound

CarbonExpected Chemical Shift (ppm)Expected MultiplicityExpected Coupling Constants (Hz)
C1~158 - 162d¹J(C-F) ≈ 245-255
C2~118 - 122d²J(C-F) ≈ 20-25
C3~158 - 162d¹J(C-F) ≈ 245-255
C4~115 - 119t²J(C-F) ≈ 20-25
C5~148 - 152s-
C6~125 - 129s-
CH₃~14 - 18q-

Note: The data in this table is predictive and based on the analysis of structurally similar compounds.

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. For this compound, a single signal is expected for the two equivalent fluorine atoms at the C1 and C3 positions. This signal would be a multiplet due to coupling with the adjacent aromatic protons. The chemical shift of the fluorine atoms is sensitive to the electronic environment. In fluorinated nitroaromatic compounds, the ¹⁹F chemical shifts are typically observed in the range of -90 to -120 ppm relative to a standard such as CFCl₃. For instance, the ¹⁹F NMR spectrum of 1,3-difluorobenzene (B1663923) shows a signal in this characteristic range. spectrabase.com

Expected ¹⁹F NMR Data for this compound

FluorineExpected Chemical Shift (ppm)Expected MultiplicityExpected Coupling Constants (Hz)
F1, F3~ -100 to -115m-

Note: The data in this table is predictive and based on the analysis of structurally similar compounds.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a crucial tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion with high precision. This, in turn, enables the calculation of the elemental formula of this compound, which is C₇H₅F₂NO₂. The expected monoisotopic mass is approximately 173.0288 Da.

Predicted HRMS Adducts for the Isomer 1,3-difluoro-5-methyl-2-nitrobenzene (B1398472) uni.lu

Adductm/z
[M+H]⁺174.03612
[M+Na]⁺196.01806
[M-H]⁻172.02156
[M]⁺173.02829

Note: This data is for the isomer 1,3-difluoro-5-methyl-2-nitrobenzene and is predictive.

Negative Ion Mass Spectrometry (NIMS) is particularly well-suited for the analysis of nitroaromatic compounds due to the high electron affinity of the nitro group. In NIMS, nitroaromatic compounds readily form stable molecular anions ([M]⁻) or lose a proton to form [M-H]⁻ ions.

The fragmentation of nitroaromatic compounds in NIMS often involves the loss of small neutral molecules such as NO, NO₂, and CO. The loss of NO₂ is a common fragmentation pathway for nitrobenzenes. For this compound, characteristic fragment ions would be expected from the loss of the nitro group, and potentially subsequent losses of CO or HF. The study of different nitroaromatic compounds using electrospray ionization tandem mass spectrometry has shown that the fragmentation pathways are highly dependent on the type and position of substituents on the benzene (B151609) ring. nih.gov

Vibrational Spectroscopy Applications for Functional Group Identification

Vibrational spectroscopy is a powerful tool for identifying the specific functional groups within a molecule by probing their characteristic vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Each functional group has a unique set of vibrational frequencies, making its FT-IR spectrum a molecular fingerprint. For this compound, the key functional groups—the nitro group (NO₂), carbon-fluorine (C-F) bonds, the methyl (CH₃) group, and the aromatic ring—exhibit characteristic absorption bands.

The nitro group is particularly prominent in the IR spectrum, displaying two distinct and intense stretching vibrations. rsc.org The asymmetric stretching (νas) of the N-O bond in aromatic nitro compounds typically appears in the 1550–1475 cm⁻¹ region, while the symmetric stretching (νs) is found between 1360–1290 cm⁻¹. orgchemboulder.com For instance, the related compound m-nitrotoluene shows these bands at approximately 1537 cm⁻¹ and 1358 cm⁻¹, respectively. orgchemboulder.com The presence of electronegative fluorine atoms on the ring can slightly shift these frequencies.

Other significant vibrations include the C-H stretching of the aromatic ring and the methyl group, typically observed in the 3100-3000 cm⁻¹ and 2980-2870 cm⁻¹ regions, respectively. The C-F stretching vibrations are expected in the 1350-1100 cm⁻¹ range. The precise positions of these bands provide valuable information about the electronic environment and substitution pattern of the benzene ring.

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber Range (cm⁻¹)
Nitro (NO₂)Asymmetric Stretch (νas)1550 - 1475
Nitro (NO₂)Symmetric Stretch (νs)1360 - 1290
Aromatic C-HStretching3100 - 3000
Methyl (C-H)Stretching2980 - 2870
Aromatic C=CRing Stretching1600 - 1450
Carbon-Fluorine (C-F)Stretching1350 - 1100

Note: The exact frequencies can vary based on the molecular environment and the physical state of the sample.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugative Interactions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of UV or visible light, which promotes electrons from a ground state to a higher energy excited state. In aromatic compounds like this compound, the primary electronic transitions are of the π → π* and n → π* types.

The π → π* transitions involve the excitation of electrons from the π bonding orbitals of the benzene ring to the antibonding π* orbitals. These transitions are typically intense and occur at shorter wavelengths. The n → π* transitions, which are generally less intense, involve the promotion of a non-bonding electron (from the oxygen atoms of the nitro group) to a π* antibonding orbital.

The substitution pattern on the benzene ring significantly influences the energy and intensity of these transitions. The nitro group, a strong electron-withdrawing group, and the fluorine atoms, which are also electronegative, modify the energy levels of the molecular orbitals. Studies on related nitroaromatic compounds show characteristic absorption bands. For example, nitrotoluenes exhibit transitions around 250 nm. aip.org The introduction of fluorine atoms can cause shifts in the absorption maxima (λmax); fluorinated tolanes, for instance, show absorption bands in the 290-307 nm range. nih.gov The presence of multiple substituents can lead to complex spectra with broad absorption bands resulting from overlapping electronic and vibrational transitions. researchgate.net

X-ray Diffraction Studies for Solid-State Structure Determination

Single-Crystal X-ray Diffraction Analysis of Derivatives

While a specific crystal structure for this compound may not be publicly available, analysis of its derivatives and related nitroaromatic compounds provides critical insights. Single-crystal X-ray diffraction studies on such molecules reveal detailed structural parameters. For instance, these studies can precisely measure the C-N bond length connecting the nitro group to the phenyl ring and any distortion of the nitro group from the plane of the ring. Intermolecular interactions in the crystal can cause the nitro group to twist relative to the benzene ring, with mean twist angles around 7.3 degrees observed in some para-substituted nitrobenzenes. mdpi.com This twisting affects the π-electron delocalization between the nitro group and the ring. The C-F, C-C, and C-H bond lengths and the angles within the benzene ring confirm the effects of substituent-induced electronic strain.

Analysis of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The packing of molecules in a crystal is governed by a network of non-covalent intermolecular and intramolecular interactions. In derivatives of this compound, several types of interactions are expected to play a crucial role.

Hydrogen Bonding: Although the parent molecule lacks strong hydrogen bond donors, weak C-H···O and C-H···F hydrogen bonds are significant. The hydrogen atoms of the methyl group or the aromatic ring can act as donors, interacting with the electronegative oxygen atoms of the nitro group or the fluorine atoms on neighboring molecules. These interactions, though weak individually, collectively contribute to the stability of the crystal lattice. mdpi.com

π-π Stacking: The aromatic rings of nitrobenzene (B124822) derivatives often engage in π-π stacking interactions. rsc.org In this arrangement, the electron-rich π system of one ring interacts with the electron-poor π system of an adjacent, parallel, or offset ring. The electron-withdrawing nitro and fluoro substituents polarize the ring, influencing the geometry and strength of these stacking interactions. These forces are fundamental in dictating the one-dimensional and two-dimensional self-assembly of molecules in the crystal. nih.govresearchgate.net

Other Interactions: Van der Waals forces are ubiquitously present. Additionally, interactions involving the nitro group, such as O···O or N···O contacts between adjacent molecules, can further stabilize the crystal packing. nih.gov The interplay between these various attractive and repulsive forces determines the final, most thermodynamically stable crystal structure. rsc.org

Table 2: Key Intermolecular Interactions in Crystals of Nitroaromatic Derivatives

Interaction TypeDescriptionSignificance in Crystal Packing
Hydrogen Bonding (C-H···O/F)Weak electrostatic attraction between a C-H bond and an electronegative O or F atom.Directional; contributes to the formation of specific supramolecular architectures like chains or layers. researchgate.net
π-π StackingNon-covalent interaction between aromatic rings.Major contributor to the stabilization of layered structures and columnar packing. rsc.org
Halogen Bonding (C-F···X)Interaction involving a fluorine atom as a halogen bond acceptor.Can influence molecular conformation and direct crystal packing. researchgate.net
van der Waals ForcesNon-specific attractive and repulsive forces between molecules.Contribute to the overall lattice energy and dense packing of molecules.

The comprehensive characterization through these advanced analytical techniques provides a fundamental understanding of the relationship between molecular structure and material properties for this compound and its derivatives.

Computational and Theoretical Chemistry Studies on 1,3 Difluoro 2 Methyl 5 Nitrobenzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the molecular geometry and electronic properties of organic molecules by approximating the exchange-correlation energy, which accounts for the quantum mechanical effects of electron-electron interaction.

The first step in computationally characterizing 1,3-Difluoro-2-methyl-5-nitrobenzene is to determine its most stable three-dimensional structure through energy minimization, also known as geometry optimization. This process systematically alters the molecule's geometry to find the arrangement with the lowest potential energy. For this molecule, conformational analysis primarily involves exploring the rotational barriers of the methyl (-CH3) and nitro (-NO2) groups relative to the benzene (B151609) ring.

Table 1: Predicted Optimized Geometric Parameters for this compound (Representative DFT Values)

Parameter Bond/Atoms Predicted Value
Bond Lengths C-C (aromatic) ~1.39 - 1.41 Å
C-N (nitro) ~1.48 Å
N-O (nitro) ~1.22 Å
C-F ~1.35 Å
C-C (methyl) ~1.51 Å
Bond Angles C-C-C (aromatic) ~118° - 122°
C-C-N ~119°
O-N-O ~124°
F-C-C ~118°
Dihedral Angles C-C-N-O ~0° or ~180° (near planar)

Note: These values are representative and can vary slightly depending on the level of theory and basis set used in the calculation.

The electronic behavior of this compound is governed by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The side-by-side overlap of p-orbitals on the benzene ring forms a system of π bonding and π* (pi-star) antibonding molecular orbitals. lumenlearning.commasterorganicchemistry.com The presence of a strongly electron-withdrawing nitro group and two electronegative fluorine atoms significantly influences these orbitals.

These substituents lower the energy of the molecular orbitals, especially the LUMO. mdpi.com The LUMO is typically characterized as having significant π* character distributed across the nitro group and the aromatic ring. lumenlearning.comlibretexts.org A low-energy LUMO indicates that the molecule can readily accept electrons, making it susceptible to nucleophilic attack and influencing its potential as an oxidizing agent. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and electronic reactivity. mdpi.com

Table 2: Representative Frontier Molecular Orbital Energies (DFT)

Parameter Predicted Value (eV) Significance
HOMO Energy ~ -8.5 Relates to electron-donating ability
LUMO Energy ~ -3.0 Relates to electron-accepting ability

| HOMO-LUMO Gap | ~ 5.5 | Indicator of chemical reactivity and stability |

Note: Values are illustrative, derived from typical DFT calculations for similar nitroaromatic compounds.

To understand the reactivity and intermolecular interactions of this compound, it is crucial to analyze its charge distribution. Mulliken population analysis is a method used to estimate the partial atomic charges on each atom by partitioning the total electron density. wikipedia.orglibretexts.org Although known to be dependent on the basis set used, it provides a valuable qualitative picture of charge distribution. stackexchange.com

A more visual and chemically intuitive tool is the Molecular Electrostatic Potential (MEP) map. nih.govresearchgate.net The MEP plots the electrostatic potential onto the molecule's electron density surface, identifying regions of positive and negative potential. For this compound, the MEP map is expected to show a highly negative potential (typically colored red) around the oxygen atoms of the nitro group, as they are the most electronegative sites and likely points for electrophilic attack. nih.govchegg.com Conversely, the aromatic ring, depleted of electron density by the nitro and fluorine substituents, would exhibit a less negative or even positive potential (blue/green), indicating its susceptibility to nucleophilic aromatic substitution.

Table 3: Representative Mulliken Atomic Charges

Atom Predicted Charge (a.u.)
N (nitro group) +0.45 to +0.55
O (nitro group) -0.30 to -0.40
C (attached to NO2) +0.10 to +0.20
C (attached to F) +0.20 to +0.30
F -0.25 to -0.35

Note: These charges are representative estimates. The exact values are sensitive to the computational method and basis set.

Quantum Chemical Calculations of Reaction Pathways and Dissociation Energetics

Quantum chemical calculations are instrumental in exploring the potential chemical reactions and stability of a molecule under various conditions, such as in a mass spectrometer or during thermal decomposition.

The stability of this compound is largely dictated by the strength of its chemical bonds. Computational methods can be used to calculate the bond dissociation energies (BDEs) for the various bonds within the molecule. For many nitroaromatic compounds, the C–NO2 bond is often the weakest, making its homolytic cleavage a primary step in thermal decomposition or fragmentation upon ionization. scispace.comresearchgate.net

Studies on similar nitroaromatics show common fragmentation pathways that include the loss of the nitro group (NO2) or a nitro radical (NO·). nih.govacs.org Subsequent fragmentation can involve the loss of carbon monoxide (CO) or other small molecules from the ring structure. nih.gov By calculating the thermochemical reaction balances (e.g., enthalpy change, ΔH) for these fragmentation channels, researchers can predict the most likely decomposition pathways and the energy required to initiate them. This information is critical for assessing the molecule's thermal stability. tamu.edu

Table 4: Calculated Enthalpies for Plausible Fragmentation Channels

Reaction Channel Description Predicted ΔH (kJ/mol)
C7H5F2NO2 → C7H5F2• + •NO2 C-NO2 Bond Homolysis ~290 - 310
C7H5F2NO2 → [C7H5F2NO]• + O N-O Bond Cleavage > 400

Note: Values are estimates based on published data for related nitroaromatic compounds and represent the energy required to break the specified bonds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Studies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of compounds with their biological activity or other properties like toxicity. dergipark.org.tr By building a mathematical model from a "training set" of compounds with known activities, the model can then be used to predict the activity of new, untested compounds.

For this compound, a QSAR model could be developed to predict its potential toxicity or other biological effects. Studies on other nitrobenzene (B124822) derivatives have shown that their toxicity often correlates with specific molecular descriptors. mdpi.comdergipark.org.tr These descriptors, which can be calculated using quantum chemistry, quantify various aspects of the molecule's structure and electronic properties. Key descriptors for nitroaromatic toxicity often include electronic parameters (such as the LUMO energy, which relates to electrophilicity), hydrophobicity (logP), and various steric and topological indices. mdpi.comresearchgate.net The addition of fluorine atoms is known to increase toxicity in many cases. mdpi.com A QSAR model would leverage these descriptors to provide a predictive assessment of the compound's biological profile.

Table 5: Key Molecular Descriptors in QSAR Models for Nitroaromatic Toxicity

Descriptor Class Example Descriptor Typical Correlation with Toxicity
Electronic Energy of LUMO (ELUMO) Lower ELUMO often correlates with higher toxicity
Dipole Moment Can influence interactions and transport
Atomic Charges (e.g., on NO2) Relates to specific intermolecular interactions
Hydrophobicity Octanol-Water Partition Coefficient (logP) Influences bioavailability and cell membrane transport
Steric/Topological Molecular Volume/Surface Area Affects binding to biological targets

Correlation of Molecular Descriptors with Biological or Environmental Endpoints

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are instrumental in predicting the biological activity and environmental fate of chemical compounds based on their molecular descriptors. These descriptors, which include electronic, steric, and lipophilic properties, are calculated using computational chemistry methods.

For this compound, specific studies correlating its molecular descriptors with defined biological or environmental endpoints are not extensively available in publicly accessible literature. However, the principles of QSAR can be applied to understand its potential behavior. The presence of fluorine atoms and a nitro group significantly influences the molecule's electronic properties, such as its dipole moment and electron density distribution, which are key factors in its interaction with biological targets. The methyl group contributes to its steric profile and lipophilicity.

The lipophilicity, often expressed as logP, is a critical descriptor for predicting a molecule's membrane permeability and potential for bioaccumulation. For instance, the replacement of a hydrogen atom with a difluoromethyl group, a bioisostere of the hydroxyl or thiol group, can modulate lipophilicity. While the difluoromethyl group is considered to enhance lipophilicity, the actual change in logP (ΔlogP) upon substitution can vary. h1.coresearchgate.net Studies on analogous compounds have shown that the ΔlogP values (logP(XCF2H) - logP(XCH3)) can range from -0.1 to +0.4. researchgate.net A linear correlation has been observed between these measured values and Hammett σ constants, which could be a valuable tool in predictive models for related compounds. h1.coresearchgate.net

Future research could focus on developing specific QSAR models for nitroaromatic compounds, including this compound, to predict endpoints such as toxicity, mutagenicity, or biodegradability. Such models would rely on a dataset of related compounds with experimentally determined activities and a robust set of calculated molecular descriptors.

Theoretical Studies of Molecular Interactions and Non-Covalent Bonding

Hydrogen Bond Donor Properties of Difluoromethyl Groups

The difluoromethyl (CF2H) group has been a subject of significant interest in computational and theoretical chemistry due to its potential to act as a hydrogen bond donor. nih.gov This capability is attributed to the increased acidity of the C-H bond caused by the strong electron-withdrawing effect of the two fluorine atoms. nih.gov The CF2H group is often considered a bioisostere of the hydroxyl (OH) and thiol (SH) groups, meaning it can mimic their biological activity to some extent. h1.coresearchgate.netnih.gov

Theoretical calculations, supported by experimental data from NMR and IR spectroscopy, have confirmed that the CF2H group can form hydrogen bonds. nih.gov The electrostatic potential surfaces of molecules containing a difluoromethyl group reveal its high polarity, which is a prerequisite for hydrogen bonding. nih.gov However, the hydrogen bonds formed by the CF2H group are generally weaker than those formed by conventional donors like OH or NH groups. bohrium.com

Studies comparing the hydrogen bond acidity of the difluoromethyl group to other functional groups have provided quantitative insights. The hydrogen bond acidity parameter, A, can be determined using methods like Abraham's solute ¹H NMR analysis. researchgate.net For a series of difluoromethyl anisoles and thioanisoles, the hydrogen bond acidity parameters (A) were found to be in the range of 0.085–0.126. researchgate.net This places the CF2H group on a similar scale to thiophenol and aniline (B41778) as a hydrogen bond donor, but not as strong as a hydroxyl group. h1.coresearchgate.net

The ability of the difluoromethyl group in this compound to act as a hydrogen bond donor could be crucial for its interactions with biological macromolecules, potentially influencing its binding affinity to enzymes or receptors.

Analysis of Dimeric Complex Formation and Intramolecular Hydrogen Bonding

Theoretical studies on molecules containing a difluoromethyl group have explored the possibility of both intermolecular and intramolecular hydrogen bonding. The formation of dimeric complexes is a common way to study intermolecular interactions computationally. For model systems involving a difluoromethyl group and a hydrogen bond acceptor, such as an amide carbonyl group, interaction energies have been calculated. These calculations suggest that the difluoromethyl group can act as a weak hydrogen bond donor with an H···O distance of approximately 2.4 Å and an interaction energy of about -1 kcal/mol. bohrium.com

Intramolecular hydrogen bonding involving a difluoromethyl group has also been investigated using computational methods like semiempirical molecular orbital theory (e.g., AM1 in MOPAC) and ab initio molecular orbital calculations (e.g., GAUSSIAN 92). bohrium.com These studies have examined different conformations of molecules to determine the stability of hydrogen-bonded versus non-hydrogen-bonded forms. bohrium.com For example, in a pyrazole (B372694) carboxamide fungicide containing a difluoromethyl group, theoretical calculations were used to investigate the possibility of an intramolecular hydrogen bond to the amide carbonyl group, which could be related to its increased fungicidal activity compared to its trifluoromethyl counterpart. bohrium.com

Applications of 1,3 Difluoro 2 Methyl 5 Nitrobenzene in Advanced Chemical Fields

A Cornerstone in Complex Organic Synthesis

The strategic placement of fluorine atoms and a nitro group on the benzene (B151609) ring of 1,3-Difluoro-2-methyl-5-nitrobenzene makes it a highly reactive and versatile intermediate in organic synthesis. These functional groups can be selectively transformed, allowing chemists to introduce a variety of other functionalities and build complex molecular architectures.

Synthesis of Polyfluorinated Aromatic Systems

The presence of fluorine atoms in this compound makes it an ideal starting material for the synthesis of more complex polyfluorinated aromatic systems. These systems are of great interest due to the unique properties conferred by fluorine, such as increased metabolic stability and altered electronic characteristics. The fluorine atoms can influence the regioselectivity of subsequent reactions, guiding the introduction of additional substituents to specific positions on the aromatic ring. While direct examples of the synthesis of polyfluorinated aromatic systems starting from this compound are not extensively documented in publicly available literature, the principles of nucleophilic aromatic substitution suggest its potential in this area. The electron-withdrawing nitro group activates the fluorine atoms for displacement by various nucleophiles, a common strategy for building more elaborate fluorinated structures.

Precursor for Diverse Highly Functionalized Organic Compounds

This compound serves as a valuable precursor for a wide array of highly functionalized organic compounds. The nitro group is particularly important in this regard, as it can be readily reduced to an amino group. This transformation opens up a vast number of synthetic possibilities, as the resulting aniline (B41778) derivative can undergo a multitude of reactions, including diazotization, acylation, and alkylation, to introduce a wide range of functional groups.

For instance, the related compound, 1,2-difluoro-5-methyl-3-nitrobenzene, is known to be a valuable precursor for diamine derivatives through the reduction of its nitro group. This highlights a common synthetic pathway for nitroaromatic compounds. Furthermore, the fluorine atoms on the ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions, and the methyl group can be oxidized to a carboxylic acid. These reactions demonstrate the potential of fluorinated nitrobenzenes to be transformed into a diverse set of molecules with varied functionalities.

Contributions to Medicinal Chemistry and Pharmaceutical Development

The incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, bioavailability, and binding affinity. The this compound scaffold represents a promising starting point for the design of new therapeutic agents.

Development of New Drug Candidates Incorporating Fluorinated Nitrobenzene (B124822) Moieties

While specific drug candidates containing the 1,3-difluoro-2-methyl-5-nitrophenyl moiety are not widely reported in the public domain, the general class of fluorinated nitroaromatic compounds is of significant interest to the pharmaceutical industry. For example, related structures like 5-Bromo-1,3-difluoro-2-nitrobenzene are utilized as synthetic intermediates in the development of various pharmaceuticals. lookchem.com The reactivity of the nitro and halo groups facilitates the creation of a broad spectrum of medicinal compounds. lookchem.com The reduction of the nitro group to an amine is a key step in the synthesis of many biologically active molecules.

Compound NameCAS NumberMolecular FormulaApplication
This compound170572-48-2C₇H₅F₂NO₂Intermediate in organic synthesis and potential precursor for pharmaceuticals.
5-Bromo-1,3-difluoro-2-nitrobenzene147808-42-2C₆H₂BrF₂NO₂Synthetic intermediate for pharmaceuticals and agrochemicals. lookchem.com
1,2-Difluoro-5-methyl-3-nitrobenzene468718-05-0C₇H₅F₂NO₂Precursor for diamine derivatives and investigated for potential biological activity.

Exploration of Biological Activity and Interactions with Molecular Targets

The biological activity of derivatives of fluorinated nitrobenzenes is an active area of research. While specific data for derivatives of this compound is scarce, the general class of nitroaromatic compounds is known to exhibit a range of biological effects. For example, some nitro-containing compounds have shown antimicrobial and anti-inflammatory potential. The mechanism of action often involves the generation of reactive intermediates that can interact with biological macromolecules. The electron-withdrawing nature of the nitro group can also play a crucial role in the binding of these molecules to their biological targets.

Impact on Drug Metabolism and Biodegradation Pathways

The metabolism and biodegradation of nitroaromatic compounds, including this compound, are critical for understanding their pharmacological and environmental fate. The primary metabolic pathway for nitroaromatic compounds involves the reduction of the nitro group. nih.gov This process, often carried out by nitroreductase enzymes, converts the nitro group (NO₂) to a hydroxylamino group (NHOH) via a nitrosobenzene (B162901) intermediate. nih.gov This hydroxylamino derivative can then be further transformed. For instance, in some metabolic pathways, hydroxylaminobenzene is isomerized to 2-aminophenol. nih.gov

The presence of fluorine atoms on the benzene ring, as in this compound, can significantly influence these metabolic processes. Fluorine's high electronegativity enhances the lipophilicity of the molecule, which can improve its ability to permeate cell membranes and interact with metabolic enzymes. The biodegradation pathways are of significant interest, as microorganisms have evolved to utilize nitroaromatics. For example, certain bacterial strains can use nitrotoluenes as their sole source of carbon and energy by oxidizing the methyl group and subsequently cleaving the aromatic ring. plos.org

Research into Anticancer Potential and Inhibition of Cancer Cell Proliferation

Nitroaromatic and fluorinated compounds are classes of molecules actively investigated for their potential in cancer therapy. While direct studies on this compound are not extensively documented in available literature, its structural features are characteristic of scaffolds used in anticancer research. The nitro group can be a key pharmacophore; under hypoxic conditions typical of solid tumors, it can be reduced to generate cytotoxic species. Preliminary studies on related nitroaromatic compounds suggest they may inhibit cancer cell proliferation through mechanisms like inducing apoptosis and arresting the cell cycle.

Research into analogous fluorinated compounds demonstrates their potential as anticancer agents. For example, studies on other complex fluorinated molecules have shown significant cytostatic effects on cancer cell lines. The effectiveness of such compounds is often quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of a substance needed to inhibit a biological process by half.

Table 1: Example of Anti-Proliferative Effects of a Fluorinated Compound (C35) on Lung Cancer Cells plos.org
Cell LineDescriptionIC50 Value (μM)
H1299Human Lung Cancer Cells20.77
LewisMouse Lung Cancer Cells20.87

The data in Table 1, from a study on the biscoumarin C35, illustrates how fluorinated substituents can contribute to potent, specific anti-proliferative activity, suggesting that scaffolds like this compound are viable starting points for developing new therapeutic agents. plos.org

Applications in Fluoroquinolone Antibacterials

The 1,3-difluorobenzene (B1663923) moiety is a key structural component in various modern pharmaceuticals, most notably in the class of fluoroquinolone antibacterials. jmu.edujmu.edu These synthetic broad-spectrum antibiotics are essential for treating a range of bacterial infections, including those of the respiratory and urinary tracts. jmu.edu The presence and position of fluorine atoms on the aromatic ring are crucial for the drug's antibacterial potency and pharmacokinetic profile. Therefore, compounds like this compound serve as important intermediates in the synthesis of these complex and vital medicines. jmu.edujmu.edu The synthesis pathways for creating these 1,3-difluorobenzene structures are of significant interest to the pharmaceutical industry for producing new and more effective antibacterial agents. jmu.edujmu.edu

Utility in Agrochemical Science

Fluorinated aromatic compounds have a substantial presence in the agrochemical industry, with some estimates suggesting they constitute over half of newly introduced active ingredients. jmu.edu The unique properties imparted by fluorine often lead to increased efficacy, allowing for lower application rates and a better environmental profile. jmu.edu

Synthesis of Herbicides and Insecticides with Fluorinated Scaffolds

The 1,3-difluorobenzene framework, for which this compound is a potential precursor, is integral to the design of modern herbicides and insecticides. jmu.edujmu.edu The enhanced biological activity of these fluorinated pesticides often outweighs their potentially higher manufacturing costs. jmu.edu A notable example of fluorinated insecticides includes benzoylureas, which function by disrupting the synthesis of chitin (B13524), a critical component of insect exoskeletons. jmu.edu The versatility of the fluorinated benzene ring allows for the creation of a wide array of agrochemicals tailored to specific targets. jmu.edujmu.edu

Development of Fungicides Functioning as Sterol Biosynthesis Inhibitors

In the field of fungicide development, fluorinated aromatic moieties are used to create potent inhibitors of fungal growth. jmu.edu Specifically, fungicides have been synthesized containing a fluorine-substituted benzene ring that function as sterol biosynthesis inhibitors. jmu.edu These compounds act by blocking a crucial demethylation step during the biosynthesis of ergosterol (B1671047), a vital component of fungal cell membranes. jmu.edu The disruption of ergosterol production compromises the integrity of the cell membrane, leading to the death of the fungus. This targeted mechanism makes these fluorinated compounds effective tools for crop protection.

Table 2: Applications of Fluorinated Scaffolds in Agrochemicals jmu.edu
Agrochemical TypeMechanism of Action
Insecticides (e.g., Benzoylureas)Inhibition of chitin biosynthesis
FungicidesInhibition of sterol (ergosterol) biosynthesis

Relevance in Materials Science and Advanced Functional Materials

Beyond life sciences, the 1,3-difluorobenzene structure is relevant in materials science. Research has highlighted the utility of these compounds in the synthesis of specialized resins. jmu.edujmu.edu Fluorinated polymers and resins often exhibit desirable properties, including high thermal stability, chemical resistance, and low surface energy. These characteristics are a direct result of the strong carbon-fluorine (C-F) bond. As such, this compound can be considered a valuable building block or monomer for creating advanced functional materials with specific, enhanced properties for use in demanding applications.

Development of New Materials with Specific Properties

The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. Fluorinated aromatic compounds, such as this compound, are of particular interest in the synthesis of new materials with specific functionalities. jmu.edu The presence of fluorine can block unproductive metabolic pathways, a strategy used in designing more effective pharmaceuticals and agricultural chemicals. jmu.edu For instance, adding fluorine to certain molecules has been shown to increase their efficacy significantly. jmu.edu This principle extends to the material sciences, where the unique properties of fluorinated compounds are harnessed to create specialty chemicals and materials. The 1,3-difluorobenzene moiety, a core component of the title compound, is found in various industrially useful materials, highlighting the importance of synthetic pathways to these types of molecules. jmu.edu

Applications in Resins and Insulators

The synthesis of compounds containing 1,3-difluorobenzene structures is of interest due to their application in the production of resins. jmu.edu Resins are a broad class of synthetic polymers used in a vast array of applications, from adhesives and coatings to composite materials. The incorporation of fluorine can enhance the properties of these resins, such as thermal stability and chemical resistance.

Furthermore, fluorinated compounds have established applications as insulators. jmu.edu The high electronegativity of fluorine contributes to the low polarizability of C-F bonds, making fluorinated polymers excellent dielectric materials. These materials are crucial in the electronics industry for insulating wires and components.

Potential as Liquid Crystal Materials

Research has shown that the introduction of fluorine substituents into molecules can significantly influence their liquid crystalline properties. nih.gov Liquid crystals are a state of matter that has properties between those of conventional liquids and those of solid crystals, and they are fundamental to display technologies. nih.gov

The versatile nature of the fluorine atom, with its high electronegativity and small size, is responsible for the outstanding features of fluorine-containing liquid crystal molecules. nih.gov Studies on difluoro-substituted Schiff base compounds have demonstrated that fluorine substitution can enhance mesomorphic thermal stabilities. nih.gov For example, a difluoro-substituted liquid crystal exhibited a much wider temperature range for its liquid crystal phase compared to its non-fluorinated counterpart. nih.gov Specifically, the 1,3-disubstituted benzene core, which is present in this compound, is a known component in the design of bent-shaped liquid crystal molecules.

Table 1: Comparison of Mesomorphic Range in Liquid Crystals
Compound TypeMesomorphic Range (°C)
Lower chain length without fluorine46
Lower chain length with difluoro substitution113.3
Higher chain length without fluorine33
Higher chain length with difluoro substitution86.7
Data sourced from a study on difluoro substituted Schiff base liquid crystals. nih.gov

Investigation as Energetic Materials with Tailored Properties

Fluorinated nitroaromatics are a subject of significant research in the field of energetic materials. The introduction of fluorine atoms into nitroaromatic compounds is a reliable method for improving their performance characteristics, such as density and detonation velocity. researchgate.net

Exploration of Low Sensitivity and Detonation Performance

A key goal in energetic materials research is the development of compounds that are powerful yet insensitive to accidental detonation from stimuli like impact and friction. sci-hub.se Research into fluorodinitrobenzene derivatives, which are structurally related to this compound, has shown promising results in this area. These compounds exhibit detonation properties comparable to or exceeding that of the standard explosive 2,4,6-trinitrotoluene (B92697) (TNT), while also demonstrating significantly lower sensitivity. nih.gov The reduced sensitivity is a critical factor for improving the safety of munitions. dtic.mil

Table 2: Detonation and Sensitivity Properties of Energetic Compounds
CompoundDetonation Velocity (D, m·s⁻¹)Detonation Pressure (P, GPa)Impact Sensitivity (IS, J)Friction Sensitivity (FS, N)
TNT~7000~19<15<360
Fluorodinitrobenzene derivatives6703 - 697821.3 - 23.7>40>360
TNTON/DNTF eutectic8921Not specified38252
Data for Fluorodinitrobenzene derivatives and TNTON/DNTF eutectic sourced from studies on insensitive energetic materials. rsc.org
Development as Energetic Plasticizers and Melt-Cast Carriers

Melt-cast explosives are widely used due to their ease of processing. researchgate.net They typically consist of a high-energy crystalline material dispersed in a meltable carrier, traditionally TNT. researchgate.net However, there is a drive to find alternative carriers and additives to improve performance and safety. rsc.org

Applications in Dye and Pigment Industries

Nitroaromatic compounds are an important class of industrial chemicals used in the synthesis of a wide variety of products, including dyes and pigments. nih.govnih.gov The reduction of the nitro group to an amino group is a key chemical transformation that converts nitroaromatics into versatile building blocks for the dye industry. For example, the related compound 1,3-difluoro-2-nitrobenzene (B107855) is used as a raw material and intermediate in the production of dyestuffs. Given its structural similarity, this compound is also a potential precursor for the synthesis of fluorinated dyes and pigments. The condensation of aromatic nitro compounds is a known reaction in the creation of dyes. acs.org The presence of fluorine atoms in the final dye molecule could confer specific properties, such as altered color, increased stability, or different solubility characteristics.

Utility as a Versatile Small Molecule Scaffold

This compound has emerged as a valuable and versatile small molecule scaffold in the realm of advanced chemical synthesis, particularly in the fields of medicinal chemistry and materials science. Its utility stems from the specific arrangement and electronic nature of its functional groups: two fluorine atoms, a methyl group, and a nitro group on a benzene ring. This unique combination of substituents provides multiple reactive sites and modulates the electronic properties of the aromatic ring, making it an ideal starting point for the construction of more complex molecular architectures.

The presence of two fluorine atoms significantly influences the reactivity of the benzene ring. Fluorine's high electronegativity makes the adjacent carbon atoms electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the regioselective introduction of a wide variety of nucleophiles, such as amines, alcohols, and thiols, providing a straightforward method for elaborating the core structure.

The nitro group is a strong electron-withdrawing group, which further activates the ring towards nucleophilic attack. Crucially, the nitro group can be readily reduced to an amino group (-NH2). This transformation is a key step in many synthetic pathways, as the resulting aniline derivative opens up a vast array of subsequent chemical modifications. The newly formed amino group can participate in amide bond formations, diazotization reactions, and various coupling reactions, serving as a critical handle for building molecular complexity.

The methyl group, while less reactive than the other substituents, can also be a site for chemical modification. For instance, it can be oxidized to a carboxylic acid or a formyl group, or it can be halogenated to introduce further reactive handles. The steric bulk of the methyl group can also influence the regioselectivity of reactions on the aromatic ring.

The strategic combination of these functional groups allows for a programmed and sequential modification of the this compound scaffold. This step-wise approach enables chemists to build intricate and highly functionalized molecules with a high degree of control over the final structure. This is particularly advantageous in drug discovery, where precise structural modifications are often required to optimize pharmacological activity, selectivity, and pharmacokinetic properties.

A prime example of its application as a versatile scaffold is found in the synthesis of novel kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The development of small molecule kinase inhibitors is therefore a major focus of pharmaceutical research.

In a patented synthetic route, this compound serves as the foundational building block for a series of potent kinase inhibitors. The synthesis commences with the reduction of the nitro group to an amine, yielding 2,6-difluoro-3-methylaniline. This transformation is pivotal as it sets the stage for the introduction of a key heterocyclic core via a condensation reaction. The fluorine atoms on the aniline derivative then serve as anchor points for subsequent nucleophilic substitution reactions, allowing for the attachment of various side chains designed to interact with specific residues in the kinase active site.

The following data table outlines a representative synthetic sequence starting from this compound to a complex kinase inhibitor intermediate, illustrating its utility as a versatile scaffold.

Step Starting Material Reagents and Conditions Product Transformation
1This compoundH₂, Pd/C, Ethanol (B145695)2,6-Difluoro-3-methylanilineReduction of the nitro group to an amine.
22,6-Difluoro-3-methylanilineSubstituted pyrimidine (B1678525) derivative, BaseN-(2,6-difluoro-3-methylphenyl)pyrimidin-4-amineFormation of a key C-N bond to introduce a heterocyclic core.
3N-(2,6-difluoro-3-methylphenyl)pyrimidin-4-amineAmine nucleophile, High temperatureSubstituted (2-fluoro-3-methyl-6-aminophenyl)pyrimidin-4-amineNucleophilic aromatic substitution of a fluorine atom to introduce a side chain.

This synthetic strategy highlights the programmed manner in which the functional groups of this compound are sequentially manipulated to construct a complex, biologically active molecule. The initial reduction of the nitro group enables the introduction of the core heterocyclic system, while the fluorine atoms provide handles for the subsequent installation of functionality to modulate the biological profile. This exemplifies the strategic advantage of using this compound as a versatile scaffold in the design and synthesis of advanced chemical entities.

Environmental and Toxicological Considerations in Research on 1,3 Difluoro 2 Methyl 5 Nitrobenzene

Environmental Fate and Transport of Fluorinated Nitroaromatics

The environmental behavior of fluorinated nitroaromatics like 1,3-Difluoro-2-methyl-5-nitrobenzene is dictated by the combined characteristics of the aromatic nitro group and the carbon-fluorine bonds. These compounds are primarily anthropogenic, used as intermediates in the synthesis of pharmaceuticals, dyes, and pesticides. mdpi.comepa.gov Their release into the environment can occur during manufacturing and use, leading to potential contamination of water and soil. mdpi.com

Fluorinated nitroaromatics are generally characterized by high persistence in the environment. numberanalytics.com The strong carbon-fluorine bond is a key factor in their stability, making them resistant to degradation. numberanalytics.comnih.gov Many fluorinated organic compounds are known to accumulate in soil, water, and air, posing risks of long-term harm. numberanalytics.comnih.gov

Microbial transformation is a primary degradation pathway for nitroaromatic compounds. nih.gov In surface soils and aquatic environments, microorganisms can reduce the nitro group to an amino group, forming compounds like aminonitrotoluenes from dinitrotoluenes. nih.govnih.gov However, the presence of fluorine atoms can hinder this process. While some bacteria and fungi are capable of degrading nitroaromatics, the high stability of the fluorinated ring structure can make microbial breakdown difficult. researchgate.netrsc.org The complete mineralization to carbon dioxide is often slow and incomplete for many nitroaromatic compounds. nih.gov The persistence of these compounds means they can be transported over long distances in environmental systems. scholaris.ca

Photolysis, or degradation by light, is another significant transformation process for chemicals in the environment, particularly in surface waters. nih.govoup.com Research on fluorinated pesticides and pharmaceuticals shows that while photolysis can degrade the parent compound, it often results in the formation of various fluorinated intermediates. oup.comnih.gov

The stability of fluorinated groups during photolysis varies. Aryl-fluorine bonds, such as those in this compound, are generally more susceptible to defluorination (removal of fluorine to form fluoride (B91410) ions) compared to more stable groups like trifluoromethyl (CF₃). nih.govoup.com However, even when defluorination occurs, other fluorinated byproducts can be formed and may persist. nih.gov Hydrolysis, the reaction with water, can also contribute to the transformation of fluorinated compounds, though for many, the rates are slow, ensuring that photolysis is the more dominant abiotic degradation process. numberanalytics.comoup.com

Ecotoxicological Impact Assessment

The ecotoxicity of nitroaromatic compounds is a significant concern, as many are known to be toxic, mutagenic, or carcinogenic. mdpi.comnih.gov The introduction of fluorine atoms can further modify the toxicological profile of these molecules.

The ciliated protozoan Tetrahymena pyriformis is a standard model organism for assessing the aquatic toxicity of chemicals. researchgate.netuq.edu.au Toxicity is often measured as the 50% inhibition growth concentration (IGC₅₀). nih.gov Studies on a range of alkyl- and halogen-substituted nitrobenzenes have consistently shown that these compounds exhibit toxicity greater than that of simple nonpolar narcotics, suggesting specific mechanisms of action. nih.govacs.org

Research has demonstrated that the toxicity of nitroaromatics to T. pyriformis is influenced by factors such as hydrophobicity and electronic properties. nih.govacs.org While specific data for this compound is not available in the reviewed literature, studies on 42 similar compounds, including halogen-substituted nitrobenzenes, provide a basis for understanding its potential effects. nih.govacs.org The mutual influence of different substituents on the benzene (B151609) ring plays a determining role in the variation of toxicity. nih.govresearchgate.netnih.gov

Table 1: Toxicity of Selected Nitroaromatic Compounds to Tetrahymena pyriformis

Compound Log (IGC₅₀⁻¹) (M)
Nitrobenzene (B124822) -1.93
3-Nitrotoluene -2.25
4-Nitrotoluene -2.28
1,3-Dinitrobenzene -3.11
2-Chloronitrobenzene -2.57
4-Fluoronitrobenzene -2.21

Source: Data synthesized from studies on nitrobenzene toxicity. nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the toxicity of chemicals based on their molecular structure, saving time and reducing the need for animal testing. nih.govresearchgate.net These models have been extensively applied to nitroaromatic compounds to forecast their ecotoxicological effects on various organisms, including T. pyriformis. researchgate.netnih.govresearchgate.net

QSAR studies reveal that the toxicity of nitrobenzenes is often correlated with specific molecular descriptors. nih.gov Key descriptors include:

Log Kₒw (Octanol-Water Partition Coefficient): Represents the hydrophobicity of a compound. nih.gov

Eₗᵤₘₒ (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the electrophilicity and reactivity of the molecule. nih.govacs.org

Aₘₐₓ (Maximum Acceptor Superdelocalizability): Another descriptor of electrophilic reactivity. nih.govacs.org

For a set of 42 substituted nitrobenzenes, a strong correlation was found between toxicity to T. pyriformis and these parameters. nih.govacs.org Such models can be used to estimate the toxicity of this compound before extensive experimental testing is conducted. researchgate.net The accuracy of these predictive models is often high, with reported R² values frequently exceeding 0.8, indicating a strong fit. nih.govnih.gov

Table 2: Example of a QSAR Model for Nitrobenzene Toxicity to T. pyriformis

Equation No. of Compounds (n) Correlation Coefficient (r²)
log (IGC₅₀⁻¹) = 0.467(log Kₒw) - 1.60(Eₗᵤₘₒ) - 2.55 42 0.881

Source: A two-parameter QSAR analysis performed on 42 alkyl- and halogen-substituted nitro- and dinitrobenzenes. nih.govacs.org

Research on Environmental Contamination Potential from Industrial Production and Various Uses

The industrial production and use of nitroaromatics are significant sources of environmental contamination. mdpi.comepa.gov These compounds are foundational materials in the manufacturing of explosives, dyes, pigments, pesticides, and pharmaceuticals. epa.gov Wastewater from these industrial processes can contain high concentrations of nitroaromatic compounds, which may be released into rivers and other water bodies. mdpi.com

Table 3: List of Chemical Compounds Mentioned

Compound Name
This compound
1,3-Dinitrobenzene
2-Chloronitrobenzene
3-Nitrotoluene
4-Fluoronitrobenzene
4-Nitrotoluene
Aniline (B41778)
Aminobenzoic acid
Aminonitrotoluene
Carbon dioxide
Dinitrotoluene
Fluoride
Nitrobenzene
Toluidine
Trifluoromethyl (CF₃)

Remediation Strategies for Fluorinated Nitroaromatic Pollutants

The remediation of sites contaminated with fluorinated nitroaromatic pollutants is a significant environmental challenge due to the recalcitrant nature of these compounds. The electron-withdrawing properties of the nitro group and the strength of the carbon-fluorine bond make them resistant to conventional degradation methods. mdpi.com Research has focused on two main advanced strategies: bioremediation and advanced oxidation processes (AOPs).

Bioremediation: This approach utilizes microorganisms to break down hazardous substances into less toxic or non-toxic materials. nih.gov For nitroaromatic compounds, bioremediation can proceed under both aerobic and anaerobic conditions, often involving enzymes like nitroreductases, monooxygenases, and dioxygenases. mdpi.com

Microbial Degradation: Bacteria have demonstrated the ability to degrade nitroaromatic compounds through various metabolic pathways. nih.gov Aerobic degradation often involves the oxygenation of the aromatic ring, while anaerobic processes typically begin with the reduction of the nitro group to an amino group, which can make the compound more amenable to further breakdown. nih.govnih.gov However, the presence of fluorine atoms can complicate this process. Some studies have shown that denitrifying bacteria can biodegrade certain fluorobenzoates, stoichiometrically releasing the fluoride ion. researchwithrutgers.com

Mycoremediation: The use of fungi for remediation has shown particular promise for halogenated nitroaromatic compounds. mdpi.com Filamentous fungi possess extensive mycelial networks that can penetrate contaminated soil and secrete powerful extracellular enzymes. mdpi.commdpi.com Fungi like Caldariomyces fumago have been shown to be highly effective in degrading fluorinated nitrophenols, achieving significant degradation and toxicity reduction within short timeframes. mdpi.com This highlights the potential of mycology as a sustainable strategy for cleaning up these persistent pollutants. mdpi.com

Advanced Oxidation Processes (AOPs): AOPs are a set of chemical treatment procedures designed to remove organic pollutants by generating highly reactive hydroxyl radicals (•OH). spartanwatertreatment.commembranechemicals.com These radicals are powerful, non-selective oxidizing agents that can attack and mineralize refractory organic compounds into simpler, harmless substances like CO2 and water. spartanwatertreatment.commembranechemicals.com

Common AOPs: Widely applied AOPs include the use of ozone (O3), hydrogen peroxide (H2O2), and ultraviolet (UV) light in various combinations (e.g., O3/UV, H2O2/O3). spartanwatertreatment.com Processes based on persulfate (PS) activation and photocatalysis are also effective for degrading nitroaromatic pollutants. mostwiedzy.plresearchgate.net

Application and Challenges: AOPs are particularly useful for treating wastewater containing toxic or non-biodegradable materials. membranechemicals.com They offer advantages like rapid reaction rates and the absence of secondary sludge. membranechemicals.comnumberanalytics.com However, a potential complication is the formation of toxic nitro-byproducts during the oxidative degradation process, especially in the presence of nitrite (B80452) or nitrate (B79036) ions. mostwiedzy.pl Therefore, careful monitoring is necessary to ensure a complete and safe remediation. mostwiedzy.pl

Interactive Data Table: Remediation Strategies for Fluorinated Nitroaromatics

StrategyTypeMechanismKey Organisms/ReagentsAdvantagesChallenges
Bioremediation Microbial DegradationAerobic/anaerobic breakdown via enzymes like nitroreductases and oxygenases. nih.govnih.govPseudomonas sp., Cupriavidus sp.Cost-effective, sustainable, in-situ application. nih.govosti.govCan be slow; specificity of microbes; fluorine can inhibit degradation. researchwithrutgers.com
MycoremediationDegradation by extracellular fungal enzymes. mdpi.commdpi.comCaldariomyces fumago, Phanerochaete chrysosporium nih.govmdpi.comEffective for complex halogenated compounds; robust mycelial networks. mdpi.comLimited research on specific fluorinated nitroaromatics. mdpi.com
Advanced Oxidation O3/H2O2/UVGeneration of highly reactive hydroxyl radicals (•OH) to oxidize pollutants. spartanwatertreatment.comOzone, Hydrogen Peroxide, UV LightRapid degradation of refractory compounds; no sludge production. membranechemicals.comnumberanalytics.comHigh energy consumption; potential formation of toxic byproducts. mostwiedzy.pl
Processes (AOPs) Persulfate (PS) BasedGeneration of sulfate (B86663) radicals (SO4•−) for oxidation. mostwiedzy.plPersulfate salts (activated by heat, UV, etc.)Effective for various nitroaromatics. mostwiedzy.plRequires activation; pH-dependent efficiency.
PhotocatalysisLight-induced generation of redox species to degrade pollutants. researchgate.netTiO2 and other photocatalystsCan use solar light, eco-friendly. researchgate.netCatalyst recovery; can be slow.

Patent Landscape and Chemical-Disease/Gene Co-occurrences in Patent Literature

A comprehensive search of publicly available patent databases and literature was conducted to identify the patent landscape for this compound. The objective was to uncover its documented applications, as well as any reported co-occurrences with diseases or genes within the patent literature, which could indicate its relevance in pharmaceutical or life sciences research.

Despite a thorough investigation, no specific patents or patent applications explicitly mentioning "this compound" were found. Furthermore, the search yielded no data on chemical-disease or chemical-gene co-occurrences for this particular compound in the patent literature. While patents exist for structurally similar compounds, such as other isomers of difluoronitrobenzene or related halogenated nitroaromatics, this information falls outside the direct scope of this article. google.comgoogle.comgoogle.com The absence of such data suggests that this compound may be a novel compound with limited commercial application or one that is primarily used as a laboratory intermediate, whose specific identity is not disclosed in broader patent claims.

Interactive Data Table: Patent and Co-occurrence Data for this compound

Data TypeFindings for this compound
Patents/Patent Applications No specific results found in the searched literature.
Chemical-Disease Co-occurrences No data available in the searched patent literature.
Chemical-Gene Co-occurrences No data available in the searched patent literature.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.